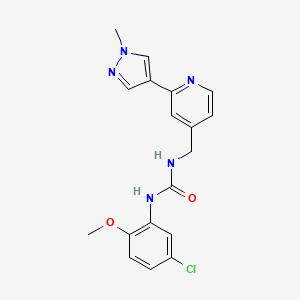

1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Description

The compound 1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea (CAS: 2034536-81-5) is a urea derivative featuring a 5-chloro-2-methoxyphenyl group and a pyridine-pyrazole hybrid substituent. Its molecular formula is C₁₈H₁₈ClN₅O, with a molecular weight of 355.82 g/mol .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-24-11-13(10-22-24)15-7-12(5-6-20-15)9-21-18(25)23-16-8-14(19)3-4-17(16)26-2/h3-8,10-11H,9H2,1-2H3,(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHNFTNFCYPNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea , also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

- Chemical Formula : C18H19ClN4O2

- Molecular Weight : 364.82 g/mol

- IUPAC Name : 1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Its structure allows it to inhibit key pathways that promote tumor growth and inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes relevant findings from various studies:

These studies demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in the inflammatory response.

Case Studies

A notable case study involved the evaluation of the compound's effects on inflammation markers in vitro. The study revealed that treatment with the compound resulted in a significant reduction of TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating its potential for treating inflammatory diseases.

Additional Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrazole derivatives have been reported to possess:

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Hydrophobicity/Solubility: The target compound’s methoxy group (electron-donating) likely improves aqueous solubility compared to the dichloro- and fluorophenyl analogs .

Steric and Electronic Influences :

- The pyrazole-pyridine hybrid in the target compound may offer conformational rigidity, whereas the pyrimidinylpyrazole in provides additional hydrogen-bonding sites.

- Tert-butyl groups (e.g., in ) introduce steric hindrance, which could impact binding to biological targets.

Molecular Weight Trends :

Pharmacological Implications (Theoretical)

- Urea Core: Common to all compounds, the urea moiety serves as a hydrogen-bond donor/acceptor, critical for target engagement (e.g., kinase or receptor inhibition).

- Pyrazole Derivatives : The pyrazole ring in the target compound and analogs (e.g., ) is often associated with anti-inflammatory or anticancer activity, though specific data are unavailable in the provided evidence.

- Patent Compounds : The diversity of substituents in the patent (e.g., hydroxymethyl, trifluoromethoxy) suggests exploration for optimized pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.